Pentamethylcyclopropan-1-amine
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Overview
Description
Pentamethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with five methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes under nucleophilic substitution conditions . Another method includes the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using excess ammonia and haloalkanes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted cyclopropane derivatives .
Scientific Research Applications
Pentamethylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of pentamethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Cyclopropylamine: An amine with a cyclopropane ring but without methyl substitutions .
Uniqueness
Pentamethylcyclopropan-1-amine is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3,4)8(6,5)9/h9H2,1-5H3 |
InChI Key |
UCLNDQWLXAHDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)N)(C)C)C |
Origin of Product |
United States |
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